molecular formula C20H21F3N4O B2996722 N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide CAS No. 2034514-59-3

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide

Cat. No.: B2996722
CAS No.: 2034514-59-3
M. Wt: 390.41
InChI Key: FJJMNZHQTNFFFE-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an indole ring, a pyrazole ring substituted with a trifluoromethyl group, and a cyclopentyl group. The combination of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Substitution with Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the indole-3-carboxylic acid and the amine group of the pyrazole derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit higher potency, selectivity, or stability, making it a valuable compound for various research applications.

Biological Activity

N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following formula:

  • Molecular Formula: C16_{16}H18_{18}F3_{3}N3_{3}O
  • Molecular Weight: 341.33 g/mol

This structure includes a cyclopentyl group, a trifluoromethyl-substituted pyrazole, and an indole moiety, which contribute to its biological activity.

The mechanism of action for this compound primarily involves its interaction with various kinases. It is believed to function as an inhibitor of specific kinase pathways, including those involved in cancer proliferation and inflammation.

Key Mechanisms:

  • Kinase Inhibition: The compound has shown selectivity towards the Akt family of kinases, which are critical in regulating cell survival and metabolism. For instance, it exhibits an IC50_{50} value against Akt1 around 61 nM, indicating potent inhibitory activity .
  • Anti-inflammatory Effects: By inhibiting certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), the compound can reduce inflammation in various models .

Biological Activities

The biological activities of this compound have been explored in several studies, revealing its potential therapeutic applications.

1. Anticancer Activity

Research indicates that this compound can inhibit the proliferation of cancer cell lines. For example:

  • Cell Lines Tested: HCT116 (colon cancer) and OVCAR-8 (ovarian cancer).
  • IC50_{50} Values: 7.76 µM for HCT116 and 9.76 µM for OVCAR-8 .

2. Neuroprotective Effects

In models of cerebral ischemia, the compound has been shown to enhance neuronal survival by modulating pathways such as AKT/GSK3β signaling. This suggests potential use in treating neurodegenerative diseases .

3. Anti-inflammatory Properties

Studies have demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines, indicating its potential utility in inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

Study Focus Findings
Study 1Cancer InhibitionDemonstrated significant antiproliferative effects on HCT116 cells with IC50_{50} values <10 µM.
Study 2NeuroprotectionShowed enhanced neuronal survival post-cerebral ischemia through AKT pathway modulation.
Study 3InflammationReduced TNF-α and IL-6 levels in microglial cells, indicating anti-inflammatory potential.

Properties

IUPAC Name

N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c21-20(22,23)18-9-10-26(25-18)11-12-27(14-5-1-2-6-14)19(28)16-13-24-17-8-4-3-7-15(16)17/h3-4,7-10,13-14,24H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJMNZHQTNFFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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